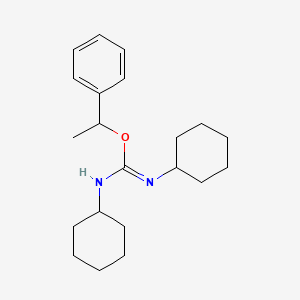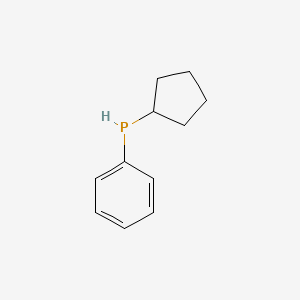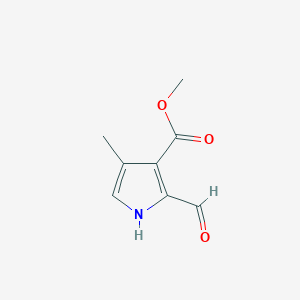
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfanylidene group attached to a 4-fluorophenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 4-fluorophenylthiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl(4-chlorophenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(4-bromophenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(4-methylphenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .
Propriétés
Numéro CAS |
54926-20-4 |
|---|---|
Formule moléculaire |
C10H14AsFS |
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
diethyl-(4-fluorophenyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C10H14AsFS/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ATZABARZPQQPSK-UHFFFAOYSA-N |
SMILES canonique |
CC[As](=S)(CC)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


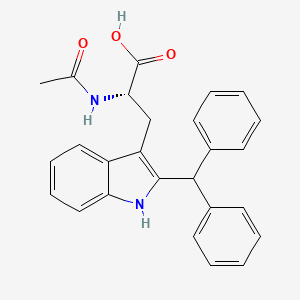


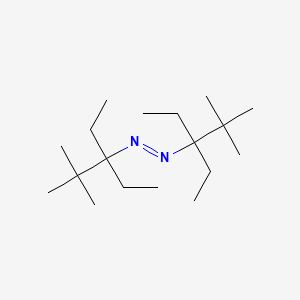


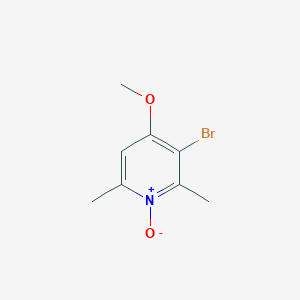
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)



